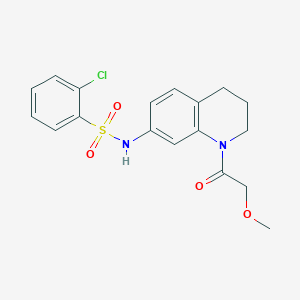

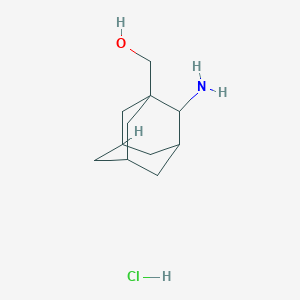

![molecular formula C20H16N2O3 B2422700 3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile CAS No. 1798029-21-6](/img/structure/B2422700.png)

3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of isobenzofuran and piperidine, which are both well-known structures in organic chemistry . Isobenzofuran is a polycyclic aromatic compound, while piperidine is a heterocyclic compound containing a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the spirocyclic system (a single atom being a part of two rings). The exact structure would depend on the specific arrangement of the atoms and the presence of any functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications

Sigma Receptor Affinity and Selectivity

3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile and related compounds show significant affinity and selectivity for sigma receptors. These compounds are studied for their interaction with sigma 1 and sigma 2 binding sites, with variations in structural elements affecting their affinity and selectivity (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Applications

Research indicates the potential of these compounds in the central nervous system (CNS). They have been synthesized and evaluated for their antitetrabenazine activity, which is a measure of their potential as CNS agents (Klioze, Bauer, & Geyer, 1977).

Role in Neurokinin Receptor Antagonism

Studies show that spiro-substituted piperidines, structurally similar to this compound, can act as neurokinin receptor antagonists. These compounds have been explored for their inhibitory activity against neurokinin-induced bronchoconstriction (Kubota et al., 1998).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of similar spiro compounds. These compounds, including 3-oxo-3H-spiro[isobenzofuran-1,9′-xanthene]-3′,6′-diyl dibenzoate, have been synthesized and characterized, offering insights into their structural and functional properties (Arrousse et al., 2020).

Potential Antidepressant Properties

Compounds containing the spiro[isobenzofuran-1,4'-piperidine] structure have been studied for their antidepressant properties. This research provides an understanding of how structural modifications can influence their activity in the CNS (Bauer et al., 1976).

Potential Use in Imaging Agents

Research includes the synthesis and evaluation of spiropiperidine ligands as potential imaging agents for sigma1 receptors. These studies are crucial for developing specific tracers in neuroimaging (Chen et al., 2010).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c21-13-14-4-3-5-15(12-14)18(23)22-10-8-20(9-11-22)17-7-2-1-6-16(17)19(24)25-20/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWSGRRXAVHDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2422619.png)

![{3-[2-(3-Bromophenyl)benzimidazolyl]propoxy}benzene](/img/structure/B2422622.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone](/img/structure/B2422624.png)

![Methyl 2-amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2422625.png)

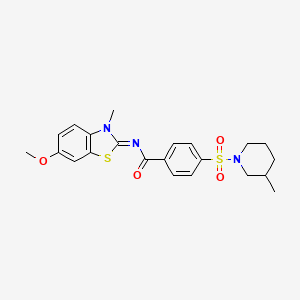

![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2422631.png)

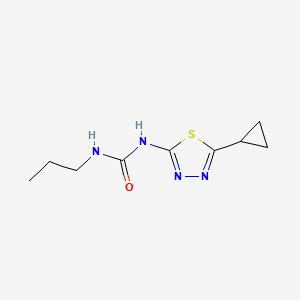

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2422639.png)